[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S,5S)-1,5-dimethylpyrrolidine.
Alkylation: The pyrrolidine is then alkylated using a suitable alkylating agent to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylpyrrolidinium
- (2S,5S)-1,5-Dimethylpyrrolidin-1-yl
Uniqueness
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine dihydrochloride stands out due to its specific chiral configuration and the presence of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
[(2S,5S)-1,5-dimethylpyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-7(5-8)9(6)2;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
LYWHDJZFBXAOJE-JFYKYWLVSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C)CN.Cl.Cl |
Canonical SMILES |
CC1CCC(N1C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.